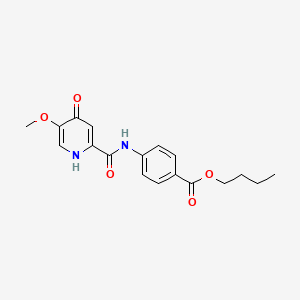![molecular formula C21H25NO4 B6561549 3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide CAS No. 1091169-27-5](/img/structure/B6561549.png)
3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamides are a significant class of amide compounds . They have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
Benzamide compounds can be synthesized starting from dimethoxybenzoic acid and amine derivatives . All the obtained products are purified, and the analysis of these products is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The in vitro antioxidant activity of benzamide compounds can be determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various methods. For example, the molecular weight of 3,5-Dimethoxybenzamide is 181.19 .科学的研究の応用
3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide has been studied for its potential applications in various scientific fields. It has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, this compound has also been studied for its potential use as a drug candidate, as it has been shown to possess anti-inflammatory, anti-allergic, and anti-cancer properties. Furthermore, this compound has also been studied for its potential use as a catalyst in certain chemical reactions, such as the synthesis of polymers and the formation of carbon-carbon bonds.
作用機序
The mechanism of action of 3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as COX-2 and LOX. By inhibiting these enzymes, this compound is thought to reduce inflammation and allergic reactions, as well as suppress the growth of cancer cells. In addition, this compound is believed to act as a catalyst in certain chemical reactions, such as the synthesis of polymers and the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various animal models. In mice, this compound has been found to reduce inflammation and allergic reactions, as well as suppress the growth of cancer cells. In addition, this compound has been found to possess anti-inflammatory and anti-allergic properties in rats. Furthermore, this compound has been found to possess anti-inflammatory and anti-cancer properties in humans.
Advantages and Limitations for Laboratory Experiments
The use of this compound in laboratory experiments has several advantages and limitations. One advantage is that this compound is a potent inhibitor of several enzymes, and it can be used to study the biochemical and physiological effects of certain compounds. In addition, this compound can also be used as a catalyst in certain chemical reactions, such as the synthesis of polymers and the formation of carbon-carbon bonds. However, there are some limitations to the use of this compound in laboratory experiments, such as its instability in acidic conditions and its potential to cause an allergic reaction in humans.
将来の方向性
There are several potential future directions for the use of 3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide. One potential direction is to further study its potential use as a drug candidate, as it has been found to possess anti-inflammatory, anti-allergic, and anti-cancer properties. Another potential direction is to explore its potential use as a catalyst in certain chemical reactions, such as the synthesis of polymers and the formation of carbon-carbon bonds. In addition, further research could be done to explore the mechanism of action of this compound and to develop new synthesis methods for the compound. Finally, further research could be done to explore the potential applications of this compound in other scientific fields, such as biotechnology and nanotechnology.
合成法
3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide can be synthesized using a variety of methods, including the condensation of 4-phenyloxan-4-ylmethylbenzamide with 3,5-dimethoxybenzaldehyde in the presence of an acid catalyst. This method yields a product with a yield of up to 95%. Other synthesis methods for this compound include the reaction of 4-phenyloxan-4-ylmethylbenzamide with 3,5-dimethoxybenzoic acid in the presence of an acid catalyst, and the reaction of 4-phenyloxan-4-ylmethylbenzamide with 3,5-dimethoxybenzoyl chloride in the presence of an acid catalyst.
特性
IUPAC Name |
3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-24-18-12-16(13-19(14-18)25-2)20(23)22-15-21(8-10-26-11-9-21)17-6-4-3-5-7-17/h3-7,12-14H,8-11,15H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQZBPYZVFMXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6561467.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B6561485.png)
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2,3-dimethoxybenzamide](/img/structure/B6561494.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,3-dimethoxybenzamide](/img/structure/B6561495.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide](/img/structure/B6561496.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide](/img/structure/B6561498.png)
![2,3-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6561500.png)
![2,3-dimethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6561521.png)
![2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6561524.png)
![4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B6561532.png)


![2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561560.png)
![3-(2-chlorophenyl)-5-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B6561564.png)
